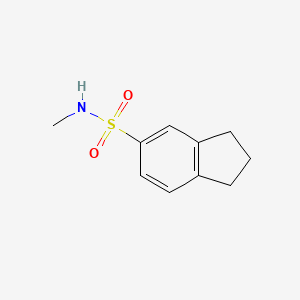

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide

Descripción general

Descripción

“N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” is a chemical compound with the CAS Number: 1040316-70-8 . It has a molecular weight of 211.28 and its IUPAC name is N-methyl-5-indanesulfonamide .

Synthesis Analysis

The synthesis of “this compound” and its analogues as NLRP3 inflammasome inhibitors has been reported . The study identified compound 15z as a potent and specific inhibitor with low toxicity .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13NO2S/c1-11-14(12,13)10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación

Sulfonamide Compounds in Medicinal Chemistry

Sulfonamide compounds, including N-methyl-2,3-dihydro-1H-indene-5-sulfonamide, represent a significant class of synthetic bacteriostatic antibiotics utilized for the therapy of bacterial infections and diseases caused by other microorganisms. These compounds, known as sulfa drugs, were the primary therapy against bacterial infections before the introduction of penicillin in 1941. Beyond their antibacterial applications, sulfonamides serve as the backbone for various clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, the antiviral HIV protease inhibitor amprenavir, anticancer agents, and in Alzheimer’s disease drugs, showcasing their versatility and importance in drug development for a multitude of conditions including cancer, glaucoma, inflammation, and dandruff among the most investigated ones (Gulcin & Taslimi, 2018).

Environmental Impact and Analysis

The environmental presence of sulfonamides, including derivatives like this compound, is of concern due to their widespread use in healthcare and veterinary medicine. The release of small amounts of these drugs into the environment, primarily from agricultural activities, has led to changes in the microbial population that could potentially be hazardous to human health. This calls for a deeper understanding and monitoring of their environmental impact and the development of effective degradation or removal methods (Baran et al., 2011).

Advanced Analytical Techniques for Sulfonamides

The analysis of sulfonamides, such as this compound, using capillary electrophoresis (CE) has been reviewed, demonstrating the importance of improved analytical methods for these compounds. CE is highlighted as a new trend in pharmaceutical and food analyses, allowing for the determination of sulfonamides in various matrices, including pharmaceutical dosage forms, food, serum, and other biological fluids. This advancement in analysis supports both theoretical studies of sulfonamides and their practical monitoring in different environments (Hoff & Kist, 2009).

Mecanismo De Acción

“N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” has been studied for its inhibitory effects on the NLRP3 inflammasome . Mechanistic studies indicate that it binds directly to the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome and effectively inhibiting cell pyroptosis .

Safety and Hazards

The safety information for “N-methyl-2,3-dihydro-1H-indene-5-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-11-14(12,13)10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPOIQORHTUIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)

amine](/img/structure/B3076207.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine](/img/structure/B3076212.png)

![3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one](/img/structure/B3076232.png)

![3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B3076253.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076262.png)